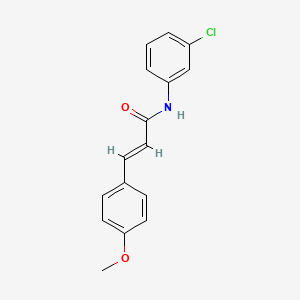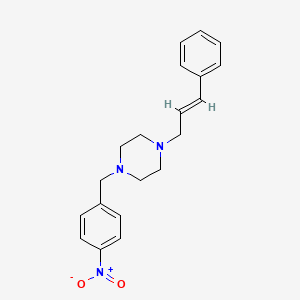![molecular formula C19H19ClN2O2 B5733340 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. It is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide exerts its anti-tumor effects by inhibiting the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 conjugation is an important step in the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. This compound-mediated inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of the cullin-RING ligases (CRLs). CRLs are involved in the degradation of a wide range of regulatory proteins, including those involved in cell cycle progression and apoptosis. This compound-induced activation of CRLs ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important feature of cancer therapy, as tumors require a blood supply in order to grow and metastasize. This compound has also been shown to induce DNA damage and activate the DNA damage response pathway, which is important for maintaining genomic stability. Finally, this compound has been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide as a research tool is its specificity for the NAE enzyme. This allows for the selective inhibition of the ubiquitin-proteasome pathway, without affecting other cellular processes. In addition, this compound has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. In addition, this compound may have off-target effects on other enzymes involved in the ubiquitin-proteasome pathway, which could complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. This approach may enhance the efficacy of this compound and reduce the likelihood of drug resistance. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this compound therapy. Finally, there is interest in the development of second-generation NAE inhibitors that may have improved pharmacokinetic properties and greater selectivity.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide involves a multi-step process, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with ethyl acrylate to form the corresponding ester. This ester is then hydrolyzed to yield the carboxylic acid, which is subsequently converted to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. This compound has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and doxorubicin. In addition, this compound has demonstrated anti-tumor activity in animal models of cancer, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYATIJQZQNXPN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)


![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)


